Cas no 150907-43-0 (3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester)

3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester structure
150907-43-0 structure
Product name:3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester
CAS No:150907-43-0
MF:C23H24N2O4
MW:392.44766
CID:163716
PubChem ID:192494

3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester
    • ethyl 4-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]-4-oxobutanoate
    • 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline
    • 3-Quinolinebutanoic acid, 8-methoxy-4-((2-methylphenyl)amino)-gamma-oxo-, ethyl ester
    • CP 113411
    • ethyl 4-{8-methoxy-4-[(2-methylphenyl)amino]quinolin-3-yl}-4-oxobutanoate
    • CP-113,411
    • 150907-43-0
    • 3-(3-ethoxycarbonylpropionyl)-8-methoxy-4-(2-methylphenylamino)-quinoline
    • CP 113,411
    • SCHEMBL9318536
    • CHEMBL95060
    • DTXSID40164650
    • HPXFYCXZUAIFJM-UHFFFAOYSA-N
    • 3-(3-ethoxycarbonylpropionyl)-8-methoxy-4-(2-methylphenylamino)quinoline
    • Ethyl 4-(8-methoxy-4-(o-tolylamino)quinolin-3-yl)-4-oxobutanoate
    • CP-113411
    • Inchi: InChI=1S/C23H24N2O4/c1-4-29-21(27)13-12-19(26)17-14-24-23-16(9-7-11-20(23)28-3)22(17)25-18-10-6-5-8-15(18)2/h5-11,14H,4,12-13H2,1-3H3,(H,24,25)
    • InChI Key: HPXFYCXZUAIFJM-UHFFFAOYSA-N
    • SMILES: CCOC(CCC(C1=CN=C2C(=CC=CC2=C1NC1=CC=CC=C1C)OC)=O)=O

Computed Properties

  • Exact Mass: 392.17372
  • Monoisotopic Mass: 392.174
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.5Ų
  • XLogP3: 4.4

Experimental Properties

  • Density: 1.21
  • Boiling Point: 544°Cat760mmHg
  • Flash Point: 282.8°C
  • Refractive Index: 1.616
  • PSA: 77.52

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd